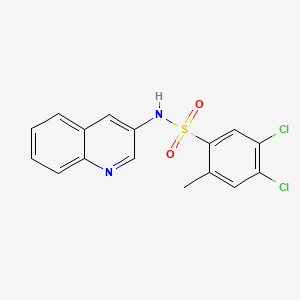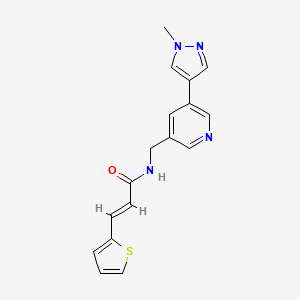
3-Azepan-1-ilmetil-bencilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(azepan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .
Biology
In biological research, this compound is used to study the interactions between proteins and small molecules. It is often used in proteomics to identify and quantify proteins in complex biological samples .
Medicine
While not intended for diagnostic or therapeutic use, [3-(azepan-1-ylmethyl)phenyl]methanamine is used in preclinical studies to understand its potential pharmacological effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. It serves as an intermediate in the synthesis of various specialty chemicals .
Mecanismo De Acción
Target of Action
Compounds like “3-Azepan-1-ylmethyl-benzylamine” often target neurotransmitter receptors in the brain, such as GABA receptors or serotonin receptors .
Mode of Action
These compounds typically work by binding to their target receptors and modulating their activity. For example, they might enhance the activity of inhibitory receptors or inhibit the activity of excitatory receptors .
Biochemical Pathways
The binding of these compounds to their target receptors can affect various biochemical pathways in the brain. This can lead to changes in neuronal firing rates, neurotransmitter release, and synaptic plasticity .
Pharmacokinetics
After administration, these compounds are absorbed into the bloodstream and distributed throughout the body. They can cross the blood-brain barrier to reach their targets in the brain. They are then metabolized by the liver and excreted by the kidneys .
Result of Action
The modulation of neurotransmitter receptor activity by these compounds can have various effects at the molecular and cellular level. This can lead to changes in mood, cognition, and behavior .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of other drugs, the individual’s genetic makeup, and their overall health status can all affect how these compounds work .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(azepan-1-ylmethyl)phenyl]methanamine typically involves the reaction of 3-(bromomethyl)benzylamine with azepane under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of .
Substitution: Formation of various substituted amines.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(piperidin-1-ylmethyl)phenyl]methanamine
- [3-(morpholin-1-ylmethyl)phenyl]methanamine
- [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Uniqueness
Compared to its analogs, [3-(azepan-1-ylmethyl)phenyl]methanamine has a unique azepane ring structure, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
[3-(azepan-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-6-5-7-14(10-13)12-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMDIQABALFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2575913.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)


![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)
![N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2575920.png)
![N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B2575922.png)
![2-(2-Methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2575924.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2575929.png)
![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)
